molecular formula C8H8F3N B13214598 1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine

1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13214598
M. Wt: 175.15 g/mol
InChI Key: XWXYFUMEHVNPKL-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of fluorine atoms on the phenyl ring and the ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine typically involves the fluorination of a precursor compound followed by amination. One common method involves the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, which is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . This intermediate can then be further reacted to introduce the ethylamine chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale fluorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques would be essential to ensure the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to the inhibition or activation of biological pathways. For example, fluorinated compounds are known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine
  • 1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
  • 1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine

Uniqueness

1-(3,5-Difluorophenyl)-2-fluoroethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-difluoro substitution pattern may confer distinct electronic properties, affecting how the compound interacts with other molecules and its overall stability .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8F3N/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,8H,4,12H2

InChI Key

XWXYFUMEHVNPKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CF)N

Origin of Product

United States

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